Squalene synthase-IN-1
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19BrN2O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-methyl-2-(10H-phenothiazin-3-yl)morpholin-2-ol;hydrobromide |
InChI |
InChI=1S/C17H18N2O2S.BrH/c1-19-8-9-21-17(20,11-19)12-6-7-14-16(10-12)22-15-5-3-2-4-13(15)18-14;/h2-7,10,18,20H,8-9,11H2,1H3;1H |
InChI Key |
DNBUKFHVIMCUQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC3=C(C=C2)NC4=CC=CC=C4S3)O.Br |
Origin of Product |
United States |
Structural Biology of Squalene Synthase
Three-Dimensional Architecture and Domain Organization
The three-dimensional structure of squalene (B77637) synthase is composed almost entirely of α-helices. wikipedia.org The core of the enzyme, which surrounds the central active site channel, is formed by five α-helices that are structurally homologous to those found in other isoprenoid biosynthetic enzymes. nih.govresearchgate.net This predominantly alpha-helical composition is a conserved feature among SQS from different species, including fungi and humans. chalmers.seacs.orgtandfonline.com For instance, the SQS from Aurantiochytrium limacinum is predicted to be composed of 66.14% α-helices. chalmers.se This helical architecture is fundamental to creating the catalytic channel and positioning key residues for substrate binding and catalysis. researchgate.net
Squalene synthase is an integral membrane protein, exclusively localized to the endoplasmic reticulum (ER). wikipedia.orgmdpi.com Its structure is organized into two main domains: a C-terminal membrane-spanning domain and an N-terminal cytosolic catalytic domain. wikipedia.orgresearchgate.net The C-terminal region contains a short, hydrophobic transmembrane helix that anchors the enzyme to the ER membrane. wikipedia.orgoup.com The larger N-terminal catalytic domain protrudes into the cytosol, where it can bind the soluble FPP substrates. wikipedia.orgmdpi.com This orientation is crucial for its function, allowing it to access substrates from the cytoplasm and release the lipophilic product, squalene, into the ER membrane. mdpi.comresearchgate.net While most SQS proteins have a single C-terminal transmembrane helix, some saponin-rich plant species possess an additional membrane-spanning helix near their catalytic domain C. oup.com
The active sites for both the condensation and reduction reactions are located within the large central channel of the enzyme. nih.govwikipedia.orgebi.ac.uk This channel has a distinct polarity gradient. One end is open to the cytosol and has a more hydrophilic character, which is where the two FPP substrate molecules are thought to bind. wikipedia.orgmdpi.com The other end of the channel forms a deep, enclosed, and hydrophobic pocket. nih.govresearchgate.netwikipedia.org It is proposed that after the first half-reaction forms the intermediate, presqualene diphosphate (B83284) (PSPP), this intermediate moves into the hydrophobic pocket. nih.govmdpi.com This sequestration protects the reactive intermediate from the aqueous environment of the cytosol while the second half-reaction, the rearrangement and reduction to squalene, occurs. nih.gov The walls of this central channel are lined with highly conserved residues that are critical for catalysis. researchgate.net
Key Amino Acid Residues in Catalysis and Substrate Binding
Squalene synthase contains two highly conserved aspartate-rich motifs, which are a signature feature of class I isoprenoid biosynthetic enzymes. researchgate.netwikipedia.orgmdpi.com In human SQS, these motifs are represented by the sequences ⁸⁰DTLED⁸⁴ and ²¹⁹DYLED²²³. mdpi.com These aspartate residues are crucial for binding the diphosphate moieties of the two FPP substrate molecules, a process mediated by a magnesium ion (Mg²⁺). researchgate.netmdpi.com The binding of the diphosphate groups to these aspartate-rich regions positions the isoprene (B109036) tails of the FPP molecules up into the hydrophobic portion of the central channel. mdpi.com Mutagenesis studies have confirmed that these aspartate residues are essential for catalytic activity. chalmers.se The negative charges of the aspartate residues, along with adjacent conserved arginine residues, also help to stabilize the pyrophosphate leaving group during the reaction. mdpi.com
The two-step reaction mechanism of squalene synthase involves the formation of unstable carbocation intermediates. nih.govresearchgate.net Aromatic amino acid residues, specifically tyrosine and phenylalanine, play a critical role in stabilizing these positively charged intermediates through cation-π interactions. researchgate.netnih.govacs.org
Mutagenesis studies on rat SQS have identified a conserved tyrosine residue (Tyr-171) as being essential for the first half-reaction, the conversion of FPP to PSPP. wikipedia.org It is believed that this tyrosine facilitates the ionization of FPP to generate the initial allylic carbocation. wikipedia.org Similarly, a conserved phenylalanine residue (Phe288) has been implicated in the second half-reaction. mdpi.com Mutations of Phe288 result in a loss of the enzyme's ability to convert PSPP to squalene, suggesting it is likely involved in stabilizing one of the carbocation intermediates formed during the rearrangement of PSPP. nih.govmdpi.com The strategic placement of these aromatic side chains within the active site is crucial for shielding the reactive carbocations and guiding the reaction toward the formation of squalene. tandfonline.comnih.gov
Data Tables
Table 1: Key Structural Features of Human Squalene Synthase
| Feature | Description | References |
| Overall Fold | Single domain composed almost entirely of α-helices. | nih.govwikipedia.org |
| Central Channel | Large channel housing the active sites for both half-reactions. | nih.govwikipedia.orgebi.ac.uk |
| N-terminal Domain | Catalytic domain protruding into the cytosol. | wikipedia.orgmdpi.com |
| C-terminal Domain | Short transmembrane helix anchoring the enzyme to the ER membrane. | wikipedia.orgoup.com |
| Active Site Polarity | A hydrophilic, solvent-exposed end for substrate binding and a hydrophobic, enclosed pocket for the second half-reaction. | nih.govwikipedia.orgmdpi.com |
Table 2: Essential Amino Acid Residues in Human Squalene Synthase Catalysis
| Residue/Motif | Location/Sequence | Role in Catalysis | References |
| Aspartate-Rich Motif 1 | ⁸⁰DTLED⁸⁴ | Binds the diphosphate group of FPP via a Mg²⁺ ion. | mdpi.com |
| Aspartate-Rich Motif 2 | ²¹⁹DYLED²²³ | Binds the diphosphate group of the second FPP molecule; essential for activity. | mdpi.comchalmers.se |
| Tyrosine-171 | Conserved in SQS | Stabilizes carbocation intermediate in the first half-reaction (FPP to PSPP). | wikipedia.org |
| Phenylalanine-288 | Conserved in SQS | Stabilizes carbocation intermediate in the second half-reaction (PSPP to Squalene). | nih.govmdpi.com |
| Arginine Residues | Adjacent to Asp-rich motifs | Stabilize the pyrophosphate leaving group. | mdpi.com |
Conformational Dynamics and Substrate Trapping Mechanisms
The catalytic cycle of squalene synthase involves significant conformational changes that are essential for substrate binding, catalysis, and the protection of reactive molecules.
Crystal structures of human squalene synthase reveal that the active site is located within this channel, which is composed of alpha-helices. ebi.ac.uknih.gov The initial binding of FPP molecules occurs at the hydrophilic, cytosolic end of this channel. mdpi.com This interaction is facilitated by highly conserved aspartate-rich motifs (DDXXD) that coordinate with magnesium ions (Mg²⁺) to bind the pyrophosphate groups of the FPP molecules. mdpi.com This binding event triggers structural rearrangements that prepare the enzyme for the first catalytic step.
The first reaction catalyzed by SQS is the head-to-head condensation of two FPP molecules to form the stable cyclopropylcarbinyl intermediate, presqualene pyrophosphate (PSPP). ebi.ac.ukresearchgate.net A critical feature of SQS is its ability to sequester this intermediate within the active site, preventing its release into the solvent. nih.govacs.org
Following its formation, the PSPP intermediate is thought to move from the initial binding site at the channel's entrance to a deeply buried, hydrophobic pocket within the enzyme. ebi.ac.uknih.govmdpi.com This translocation sequesters the reactive intermediate, protecting it from reacting with water and ensuring it is correctly oriented for the second half-reaction. wikipedia.orgnih.gov This enclosed pocket is where the rearrangement and subsequent NADPH-dependent reduction of PSPP to squalene occurs. ebi.ac.uknih.gov This mechanism of intermediate sequestration is vital for catalytic efficiency and preventing the formation of non-specific byproducts. nih.govacs.org
Comparative Structural Analysis Across Species
The core catalytic domain of SQS, characterized by its α-helical structure and central channel, is structurally homologous across different kingdoms. nih.govmdpi.com For example, the aspartate-rich motifs essential for substrate binding are highly conserved. mdpi.comresearchgate.net However, variations exist in other regions of the protein.
A primary distinction lies in the C-terminal domain, which often dictates the enzyme's subcellular localization. wikipedia.orgbiorxiv.org In mammals and plants, SQS is an integral membrane protein of the endoplasmic reticulum, anchored by a C-terminal transmembrane helix. wikipedia.orgbiorxiv.org In contrast, some analyses of SQS from the marine thraustochytrid Aurantiochytrium limacinum suggest an absence of transmembrane helices, indicating it may not be membrane-bound. chalmers.seresearchgate.net Yeast SQS also exhibits differences; while it is associated with the endoplasmic reticulum, its C-terminal region has been shown to be functionally distinct from its mammalian and plant counterparts. acs.org Studies have shown that a chimeric plant SQS containing a yeast C-terminus was necessary for its proper function in a yeast system. acs.org Furthermore, fungal SQS contains a unique, large polar helix connecting the catalytic and membrane-anchoring domains that is not found in other lifeforms. acs.org
These structural variations, particularly in the C-terminus, likely reflect adaptations to the specific cellular environments and regulatory networks of different organisms. biorxiv.orgacs.org
Comparative Features of Squalene Synthase Across Species
| Feature | Human (Homo sapiens) | Yeast (Saccharomyces cerevisiae) | Poplar (Populus trichocarpa) | Aurantiochytrium limacinum |
|---|---|---|---|---|
| Subcellular Localization | Endoplasmic Reticulum Membrane wikipedia.org | Endoplasmic Reticulum biorxiv.org | Endoplasmic Reticulum researchgate.net | Predicted to be soluble chalmers.se |
| C-terminal Domain | Contains a transmembrane anchor wikipedia.org | Functionally distinct hinge region biorxiv.orgacs.org | Contains transmembrane regions researchgate.net | No predicted transmembrane helices chalmers.se |
| Key Conserved Motifs | Aspartate-rich motifs (DDXXD) mdpi.com | Aspartate-rich motifs acs.org | Aspartate-rich motifs (DTVED, DYLED) researchgate.net | Conserved domains for substrate binding researchgate.net |
| Structural Notes | Single domain composed of α-helices with a large central channel. wikipedia.org | Shares high homology with human SQS, but with a kingdom-specific hinge region. biorxiv.org | Highly similar structure to other plant SQS, with conserved FPP binding sites. researchgate.net | Predicted to have a similar 3D model to other species but lacks transmembrane regions. chalmers.seresearchgate.net |
This table is generated based on available research and bioinformatics predictions.
Enzyme Kinetics and Mechanistic Studies of Squalene Synthase
Steady-State and Pre-Steady-State Kinetic Analyses
Kinetic studies indicate a sequential and ordered binding mechanism for the substrates. nih.govnih.gov Two molecules of farnesyl pyrophosphate (FPP) bind to the enzyme before the binding of NADPH. nih.govacs.org Evidence suggests that the two FPP molecules bind to distinct sites within the enzyme's central channel and may have different binding affinities. wikipedia.orgnih.gov The binding of the first FPP molecule can induce a conformational change that facilitates the binding of the second. iucr.org Following the binding of both FPP molecules, NADPH binds to the enzyme to participate in the second half-reaction. nih.gov While early studies presented conflicting interpretations, more recent work using a wider range of substrate concentrations confirmed a sequential addition mechanism for FPP. nih.gov
Isotope-Trapping Experiments
Isotope-trapping experiments have provided definitive evidence for the substrate binding order and the fate of the PSPP intermediate. nih.govacs.org In these experiments, a preformed complex of the enzyme with a radiolabeled substrate (e.g., [14C]FPP) is mixed with a solution containing an excess of the same unlabeled substrate and the second substrate (e.g., NADPH). acs.org The results of such studies on squalene (B77637) synthase demonstrated that enzyme-bound FPP could be trapped by NADPH, confirming that FPP binds to the enzyme first. nih.govacs.org
Furthermore, these experiments have shown that under normal catalytic conditions where NADPH is present, the PSPP intermediate is converted directly to squalene without dissociating from the enzyme. ebi.ac.uknih.govacs.org This indicates that the intermediate is channeled from the first active site to the second within the enzyme's structure. ebi.ac.uk In the absence of NADPH, however, PSPP can accumulate. ebi.ac.uk
Michaelis-Menten Kinetics and Kinetic Parameters (K_m, V_max)
The catalytic activity of squalene synthase can be described by Michaelis-Menten kinetics, which relates the initial reaction velocity (V) to the substrate concentration ([S]). wikipedia.orgmedschoolcoach.com The key parameters derived from this model are V_max, the maximum reaction rate when the enzyme is saturated with substrate, and K_m (the Michaelis constant), which is the substrate concentration at which the reaction rate is half of V_max. medschoolcoach.compharmaguideline.comteachmephysiology.com A lower K_m value indicates a higher affinity of the enzyme for its substrate. pharmaguideline.comteachmephysiology.com Kinetic parameters for squalene synthase have been determined for its substrates, FPP and NADPH, using recombinant enzymes from various species. nih.gov
| Enzyme Source | Substrate | K_m (μM) | V_max (nmol min⁻¹ mg⁻¹) | Reference |
|---|---|---|---|---|
| Trypanosoma cruzi (recombinant) | FPP | 5.25 | 1428.56 | nih.gov |
| Trypanosoma cruzi (recombinant) | NADPH | 23.34 | 1853.24 | nih.gov |
| Rat (recombinant) | FPP | 1.0 - 1.8 | 1200 | guidetopharmacology.org |
| Rat (recombinant) | NADPH | 40 | N/A | guidetopharmacology.org |
| Human (recombinant) | FPP | 2.3 | N/A | guidetopharmacology.org |
Inhibition Kinetics: Competitive, Non-Competitive, and Mixed-Type Inhibition
Squalene synthase is subject to inhibition by various molecules, including its own substrate. nih.gov At high concentrations (e.g., above 50-100 μM), FPP inhibits the enzyme. nih.govresearchgate.net This substrate inhibition is specific for the formation of squalene and does not affect the production of PSPP. nih.govacs.org Kinetic analysis revealed that this inhibition by FPP is competitive with respect to NADPH. nih.gov This suggests that a third, non-reacting molecule of FPP binds to the enzyme, possibly at or near the NADPH binding site, thereby preventing the reductive step of the reaction. nih.gov It has also been proposed that at high concentrations, FPP competes with the PSPP intermediate for binding at the second active site. nih.gov
In addition to substrate inhibition, various synthetic FPP analogues have been shown to inhibit squalene synthase. nih.gov Kinetic analyses of these analogues have demonstrated that they act as competitive or mixed-type inhibitors. nih.gov
Proposed Catalytic Mechanisms for Squalene Formation
The catalytic mechanism of squalene synthase is a complex, two-stage process that occurs within a single large channel in the enzyme. wikipedia.orgebi.ac.uk
The first half-reaction is the condensation of two FPP molecules to form presqualene pyrophosphate (PSPP). ebi.ac.uknih.gov This begins with the ionization of one molecule of FPP, facilitated by a tyrosine residue (Tyr-171), to create an allylic carbocation and release pyrophosphate. wikipedia.org A second molecule of FPP then performs an electrophilic attack on this intermediate. ebi.ac.uk A subsequent deprotonation, also potentially involving Tyr-171, results in the formation of the stable cyclopropylcarbinyl intermediate, PSPP. wikipedia.orgebi.ac.uk
In the second half-reaction, the PSPP intermediate, which remains within the enzyme's central channel, undergoes a series of carbocation rearrangements and reduction. wikipedia.orgebi.ac.uk This phase begins with the ionization of the pyrophosphate from PSPP, forming a cyclopropylcarbinyl cation. wikipedia.org This cation rearranges through a 1,2-bond migration to form a cyclobutyl carbocation, which in turn rearranges to a second cyclopropylcarbinyl cation. wikipedia.orgebi.ac.uk The isolation of a key alcohol intermediate (rillingol) from reactions with an NADPH analogue provides strong evidence for this cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement mechanism. nih.gov Finally, a hydride is transferred from the bound NADPH to this final carbocation, causing the cleavage of the cyclopropyl (B3062369) ring and the formation of the final product, squalene. ebi.ac.uk
Regulatory Mechanisms of Squalene Synthase Activity and Expression
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, SQS is also regulated after the gene has been transcribed, providing additional layers of control.
Post-Transcriptional Regulation: MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of gene expression. Specific miRNAs can bind to the 3' untranslated region (3'-UTR) of the SQS mRNA, leading to its degradation or the repression of its translation into protein. For instance, certain studies have identified miRNAs that are inversely correlated with SQS expression, suggesting a role in fine-tuning SQS protein levels independent of transcriptional activity.
Post-Translational Regulation: The SQS protein itself is subject to modifications that can alter its stability and enzymatic activity.
Phosphorylation: SQS can be phosphorylated by cellular kinases. This covalent modification can potentially modulate its catalytic efficiency or its interaction with the ER membrane, though the precise physiological impact of these phosphorylation events is an area of ongoing research.
Ubiquitination and Proteasomal Degradation: Like HMG-CoA reductase, another key enzyme in the mevalonate (B85504) pathway, SQS protein levels can be controlled via regulated degradation. High levels of certain sterol intermediates may promote the ubiquitination of the SQS protein, marking it for destruction by the 26S proteasome. This provides a rapid mechanism to shut down the pathway when its end-products are abundant.
Modulation by Cellular Metabolic State and External Stimuli (e.g., methyl jasmonate in plants)
SQS regulation is integrated with the broader metabolic status of the cell and can be influenced by external signals, particularly in non-animal systems like plants.
Cellular Metabolic State: The energy status of the cell plays a crucial role. AMP-activated protein kinase (AMPK), a central sensor of cellular energy, is activated under conditions of low ATP (high AMP/ATP ratio). Activated AMPK phosphorylates and inhibits key enzymes in energy-consuming anabolic pathways, including cholesterol synthesis, to conserve energy. This can occur through direct phosphorylation of pathway enzymes or by inhibiting the SREBP processing pathway.
External Stimuli in Plants: In plants, SQS is a pivotal enzyme for the biosynthesis of triterpenoids, a large class of compounds involved in growth and defense. The expression of the plant SQS gene is highly responsive to external elicitors, such as the plant hormone methyl jasmonate (MeJA). MeJA is a key signaling molecule in the plant's response to wounding and pathogen attack. Research has shown that treatment of various plant species with MeJA leads to a dramatic and rapid upregulation of SQS gene transcription. This induction boosts the production of defensive triterpenoids, demonstrating a clear role for SQS in plant environmental adaptation and immunity.
Table 3: Effect of Methyl Jasmonate (MeJA) on SQS Expression in Plants
| Plant Species | Effect of MeJA Treatment | Resulting Metabolite Class | Reference Context |
| Panax ginseng | Significant increase in SQS mRNA levels | Increased accumulation of ginsenosides (B1230088) (triterpenoid saponins) | Defense response, secondary metabolite production |
| Centella asiatica | Upregulation of SQS gene expression | Enhanced synthesis of asiaticoside (B1665284) and other triterpenoids | Stress response, medicinal compound synthesis |
| Glycyrrhiza glabra | Induction of SQS transcription | Increased production of glycyrrhizin (B1671929) (triterpenoid) | Elicitor-induced metabolic pathway activation |
Methodologies for Squalene Synthase in 1 Research
In vitro Enzyme Activity Assays
In vitro enzyme activity assays are fundamental to understanding the direct interaction between Squalene (B77637) synthase-IN-1 and its target enzyme, squalene synthase. These cell-free systems allow for a precise measurement of the inhibitor's potency and mechanism of action.
High-Throughput Screening for Inhibitor Discovery
High-throughput screening (HTS) is a critical initial step in the discovery of novel enzyme inhibitors like Squalene synthase-IN-1. This methodology allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of the target enzyme. For squalene synthase, HTS assays are often designed to be compatible with multi-well plate formats, enabling the simultaneous screening of thousands of potential inhibitors.
A common approach for HTS of squalene synthase inhibitors involves a fluorescence-based assay. This method leverages the consumption of NADPH, a cofactor in the squalene synthase-catalyzed reaction, which is fluorescent. The activity of squalene synthase is determined by measuring the decrease in fluorescence over time as NADPH is converted to the non-fluorescent NADP+. Potential inhibitors are identified by their ability to prevent this decrease in fluorescence, indicating a reduction in enzyme activity. This method is amenable to automation and provides a robust and sensitive platform for identifying initial hit compounds from large chemical libraries.
IC50 Determination and Dose-Response Profiling
Once a potential inhibitor such as this compound is identified, its potency is quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. To determine the IC50, a series of experiments are conducted with varying concentrations of the inhibitor. The resulting data are plotted to generate a dose-response curve, which graphically illustrates the relationship between inhibitor concentration and enzyme inhibition.
The following table provides a comparative overview of IC50 values for various squalene synthase inhibitors against different target organisms, highlighting the range of potencies observed in this class of compounds.
| Compound | Target Organism/Enzyme | IC50 Value |
| Various Quinuclidine (B89598) Derivatives | Trypanosoma cruzi (recombinant SQS) | Low micromolar to nanomolar range |
| E5700 | Trypanosoma cruzi (recombinant SQS) | 0.84 nM |
| ER119884 | Trypanosoma cruzi (recombinant SQS) | 3.52 nM |
| Zaragozic Acid A | Rat Liver Squalene Synthase | 27-38 nM |
| TAK-475 (active metabolite) | Human Primary Hepatocytes (cholesterol synthesis) | 110 nM |
This table presents data for various squalene synthase inhibitors to provide context for the range of potencies typically observed. Specific IC50 data for this compound is not yet broadly available in the public domain.
Substrate Competition Assays
To understand the mechanism of inhibition, substrate competition assays are performed. These experiments help to determine whether an inhibitor binds to the same active site as the enzyme's natural substrate, farnesyl pyrophosphate (FPP), in a competitive manner, or to a different site (non-competitive or uncompetitive). In these assays, the enzyme activity is measured in the presence of a fixed concentration of the inhibitor and varying concentrations of the substrate.
For a competitive inhibitor, an increase in substrate concentration can overcome the inhibition, leading to a change in the apparent Michaelis constant (Km) but not the maximum velocity (Vmax) of the reaction. Many squalene synthase inhibitors are designed as analogs of the natural substrate FPP and are therefore expected to be competitive inhibitors.
Cell-Based Assays
Cell-based assays are essential for evaluating the efficacy of an inhibitor in a more biologically relevant context. These assays provide insights into the compound's ability to penetrate cell membranes, its impact on cellular pathways, and its potential for selective toxicity.
Mammalian Cell Lines (e.g., HepG2 cells, lung cancer cell lines)
Mammalian cell lines are widely used to study the effects of squalene synthase inhibitors on cholesterol biosynthesis and cancer cell biology.
HepG2 Cells: The human hepatoma cell line, HepG2, is a well-established model for studying liver metabolism, including cholesterol synthesis. These cells are used to assess the ability of this compound to inhibit the production of cholesterol within a cellular environment. Treatment of HepG2 cells with squalene synthase inhibitors is expected to lead to a reduction in cellular cholesterol levels.
Lung Cancer Cell Lines: Research has indicated that squalene synthase plays a role in the invasion and metastasis of lung cancer cells. Therefore, lung cancer cell lines are utilized to investigate the potential of this compound as an anti-cancer agent. Studies have shown that inhibiting squalene synthase can suppress the invasive capabilities of these cells.
Fungal and Protozoal Cell Models (e.g., Trypanosoma cruzi epimastigotes, Candida albicans)
Squalene synthase is also a validated drug target in various pathogens, including fungi and protozoa, which rely on the ergosterol (B1671047) biosynthesis pathway for their survival.
Trypanosoma cruzi epimastigotes: T. cruzi, the parasite responsible for Chagas disease, has its own squalene synthase that is essential for its viability. The inhibitory effect of this compound can be evaluated against the growth of T. cruzi epimastigotes in culture. Several squalene synthase inhibitors have demonstrated potent activity against this parasite, with IC50 values in the nanomolar range for the inhibition of parasite growth.
Candida albicans: This opportunistic fungal pathogen is a common cause of invasive fungal infections. The squalene synthase in Candida albicans is a potential target for antifungal drugs. However, studies have shown that some squalene synthase inhibitors that are effective against mammalian or protozoal enzymes have no inhibitory activity against the C. albicans enzyme, highlighting the importance of species-specific testing.
The following table summarizes the inhibitory activities of various compounds against the growth of Trypanosoma cruzi.
| Compound | Target | IC50 Value (Growth Inhibition) |
| Quinuclidine Derivatives | T. cruzi amastigotes | Low micromolar range |
| E5700 | T. cruzi epimastigotes | ~10 nM |
| E5700 | T. cruzi amastigotes | 0.4 - 1.6 nM |
| ER119884 | T. cruzi epimastigotes | ~10 nM |
| ER119884 | T. cruzi amastigotes | 0.4 - 1.6 nM |
This table presents data for various squalene synthase inhibitors to provide context for their anti-protozoal activity. Specific data for this compound in these models is not yet broadly available in the public domain.
Assessment of Sterol Biosynthesis Pathway Flux
The investigation of this compound's impact on the sterol biosynthesis pathway involves detailed flux analysis to understand the metabolic consequences of its inhibitory action. Squalene synthase is a critical enzyme that catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. wikipedia.orgebi.ac.uk Inhibition of this enzyme is expected to cause a significant perturbation in the flow of metabolites through this pathway.
A primary method to assess this flux is through the use of radiolabeled precursors, such as [14C]-acetate. By treating cells or tissues with this compound and subsequently introducing the radiolabeled substrate, researchers can trace the incorporation of the label into various downstream sterols and upstream precursors. A significant decrease in the radioactivity incorporated into sterols would be a direct indication of the inhibitor's efficacy. nih.gov
Inhibition of squalene synthase by an inhibitor like this compound is expected to lead to the accumulation of its direct substrate, FPP. This accumulation can have several downstream consequences. For instance, a dose-dependent accumulation of farnesol, the dephosphorylated form of FPP, is often observed. nih.gov This occurs without necessarily affecting the mRNA levels of farnesyl diphosphate (B83284) synthase, the enzyme responsible for FPP synthesis. nih.gov
Furthermore, the blockage of the sterol pathway can trigger feedback regulation. For example, inhibition of squalene synthase has been shown to cause a several-fold increase in the enzyme activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. nih.gov This is a key regulatory enzyme earlier in the mevalonate (B85504) pathway and its upregulation is a response to the depletion of endogenous sterols. nih.gov This feedback mechanism is a crucial aspect of the pathway's flux and is a key area of investigation when assessing the effects of inhibitors like this compound.
The following table summarizes the expected effects of this compound on the sterol biosynthesis pathway flux:
| Metabolite/Enzyme | Expected Effect of this compound Inhibition | Method of Assessment |
| Sterol Synthesis | Decrease | Radiolabeling with [14C]-acetate |
| Farnesyl Pyrophosphate (FPP) | Accumulation | Mass Spectrometry, HPLC |
| Farnesol | Accumulation | Mass Spectrometry, HPLC |
| HMG-CoA Reductase Activity | Increase (due to feedback) | Enzyme activity assays |
Analysis of Cellular Cholesterol Content and Lipid Raft Dynamics
The functional consequences of inhibiting squalene synthase with this compound extend to the cellular level, impacting cholesterol homeostasis and the integrity of specialized membrane microdomains known as lipid rafts.
Analysis of Cellular Cholesterol Content: Various methods are employed to quantify changes in cellular cholesterol levels following treatment with an inhibitor. researchgate.net A common and sensitive approach is the use of fluorometric enzymatic assays. nih.gov These assays can measure total cholesterol, free cholesterol, and cholesteryl esters. nih.govnist.gov The principle involves the enzymatic conversion of cholesterol to a product that can be detected fluorometrically. nih.gov For cellular samples, it is crucial to use a solvent system that ensures complete extraction of both free and esterified cholesterol. nih.gov
Another technique involves the use of cholesterol-specific fluorescent probes like filipin. nih.gov Filipin binds to free cholesterol and can be visualized using fluorescence microscopy, allowing for the qualitative and semi-quantitative assessment of cholesterol distribution within the cell. nih.govnih.gov More advanced methods include gas chromatography-mass spectrometry (GC-MS), which provides precise quantification of cholesterol and its esters. nih.gov
Analysis of Lipid Raft Dynamics: Lipid rafts are small, dynamic, sterol- and sphingolipid-enriched membrane domains that play important roles in cellular processes like signal transduction. wikipedia.orgyoutube.com Given their dependence on cholesterol, any perturbation in cholesterol biosynthesis by this compound is likely to affect the structure and function of these domains. researchgate.net
One method to study lipid rafts is based on their relative resistance to nonionic detergents at low temperatures. nih.gov Following detergent treatment, lipid raft components can be isolated by density gradient centrifugation. nih.gov The effect of this compound can be assessed by comparing the protein and lipid composition of these isolated rafts from treated and untreated cells.
Fluorescence microscopy is another powerful tool to visualize the impact on lipid raft dynamics. nih.govnih.gov This can involve staining for raft-associated lipids or proteins. Manipulation of cellular cholesterol levels is a widely used technique in lipid raft studies, and this compound would serve as a tool for such manipulation by inhibiting cholesterol synthesis. wikipedia.org
The table below outlines the methodologies used to analyze the effects of this compound on cellular cholesterol and lipid rafts:
| Parameter | Methodology | Principle |
| Total Cellular Cholesterol | Fluorometric Enzymatic Assay | Enzymatic conversion of cholesterol to a fluorescent product. nih.gov |
| Free Cholesterol Distribution | Filipin Staining | Fluorescent probe that binds specifically to free cholesterol. nih.gov |
| Precise Cholesterol Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass-based detection of cholesterol and its esters. nih.gov |
| Lipid Raft Isolation | Detergent Resistance and Density Gradient Centrifugation | Isolation of detergent-resistant membranes based on their buoyancy. nih.gov |
| Lipid Raft Visualization | Fluorescence Microscopy | Imaging of fluorescently labeled raft components. nih.govnih.gov |
Preclinical in vivo Models of Squalene Synthase Inhibition
To evaluate the physiological effects of squalene synthase inhibitors like this compound, various preclinical in vivo models are utilized. These models are crucial for understanding the compound's impact on plasma lipid levels and tissue-specific enzyme activity.
Rodent Models (e.g., hamsters, rats, mice)
Rodent models are frequently used in the initial stages of in vivo testing for squalene synthase inhibitors. Hamsters, rats, and mice are common choices due to their well-characterized physiology and the availability of genetic models of hyperlipidemia. mdpi.com For example, a quinuclidin derivative, which inhibits squalene synthase, was shown to be effective in rats, with an ED50 of 32 mg/kg for the inhibition of cholesterol biosynthesis. mdpi.com Studies in these models typically involve the administration of the inhibitor, followed by the measurement of plasma cholesterol and triglyceride levels. nih.gov These studies have demonstrated that squalene synthase inhibitors can effectively lower plasma cholesterol. nih.gov
Non-Human Primate Models (e.g., marmosets)
Non-human primate models, such as rhesus monkeys and marmosets, are used in later-stage preclinical studies because their lipid metabolism more closely resembles that of humans. mdpi.comnih.gov Studies in rhesus monkeys have confirmed the triglyceride-lowering effect of squalene synthase inhibitors. nih.gov For instance, the squalene synthase inhibitor ER-27856 was shown to be effective in this model. nih.gov These models are valuable for confirming the efficacy of inhibitors observed in rodent studies and for providing a better prediction of their effects in humans.
The following table summarizes the use of animal models in squalene synthase inhibitor research:
| Animal Model | Relevance | Key Findings with Squalene Synthase Inhibitors |
| Rodents (Rats, Hamsters) | Initial efficacy and dose-ranging studies. | Demonstrated inhibition of cholesterol biosynthesis and lowering of plasma cholesterol. mdpi.comnih.gov |
| Non-human Primates (Rhesus Monkeys) | Closer physiological resemblance to humans for lipid metabolism. | Confirmed triglyceride-lowering effects. nih.gov |
Evaluation of Enzyme Activity and Gene Expression in Tissues
Beyond measuring plasma lipids, it is essential to assess the direct impact of this compound on its target enzyme and related genes in various tissues. This is typically done by harvesting tissues (e.g., liver, intestine) from treated animals and performing biochemical and molecular analyses.
Enzyme Activity: The activity of squalene synthase can be measured in tissue microsomes. mdpi.com This involves incubating the microsomal fraction with the substrate FPP and quantifying the production of squalene. A reduction in squalene synthase activity in the tissues of treated animals provides direct evidence of target engagement by the inhibitor.
Gene Expression: The expression of the gene encoding squalene synthase (FDFT1) and other key genes in the cholesterol biosynthesis pathway can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or in situ hybridization. researchgate.netnih.gov For example, in Panax ginseng, different squalene synthase genes showed tissue-specific expression patterns, with some being more highly expressed in roots and others in shoots. nih.gov Inhibition of the enzyme can lead to feedback regulation, potentially altering the expression of genes like HMGCR. dovepress.com Analysis of gene expression helps to understand the molecular mechanisms underlying the observed physiological effects. For instance, SREBP2 is a key transcription factor that regulates the expression of genes involved in cholesterol metabolism, including squalene synthase. researchgate.netdovepress.com
Computational Chemistry Approaches
Computational chemistry plays a significant role in the discovery and development of squalene synthase inhibitors like this compound. These approaches provide insights into the molecular interactions between the inhibitor and the enzyme, guiding the design of more potent and selective compounds. nih.gov
Homology Modeling: When the crystal structure of the target squalene synthase is not available, homology modeling can be used to build a three-dimensional (3D) model of the protein. researchgate.netnih.gov This is based on the known structures of related proteins. The resulting model can then be used for docking studies. researchgate.net
Molecular Docking: Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to a protein. nih.govtbzmed.ac.ir In the context of this compound, docking studies would be used to understand how the inhibitor fits into the active site of squalene synthase and to identify the key amino acid residues involved in the interaction. researchgate.networldscientific.com For instance, docking studies have identified that non-polar interactions play a significant role in the binding of inhibitors to the hydrophobic pocket of the squalene synthase active site. tbzmed.ac.ir
Virtual Screening: Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov For squalene synthase, pharmacophore models can be generated based on the structures of known inhibitors. nih.govnih.gov These models define the essential 3D arrangement of chemical features required for inhibitory activity. The pharmacophore model can then be used to screen databases of compounds to find novel inhibitor candidates. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the protein-inhibitor complex over time. nih.gov This can provide insights into the stability of the binding and the conformational changes that may occur upon inhibitor binding. researchgate.net
The following table summarizes the computational approaches used in the study of squalene synthase inhibitors:
| Computational Method | Purpose | Application to this compound Research |
| Homology Modeling | To create a 3D structure of the enzyme when an experimental structure is unavailable. researchgate.netnih.gov | Provides a structural framework for further computational analysis. researchgate.net |
| Molecular Docking | To predict the binding orientation and affinity of the inhibitor to the enzyme's active site. nih.govtbzmed.ac.ir | Identifies key interactions and helps in structure-based drug design. tbzmed.ac.ir |
| Virtual Screening | To identify new potential inhibitors from large compound libraries. researchgate.netnih.gov | Accelerates the discovery of novel chemical scaffolds for inhibition. nih.gov |
| Molecular Dynamics Simulations | To analyze the stability and dynamics of the enzyme-inhibitor complex. nih.gov | Validates the binding mode and provides insights into the flexibility of the complex. researchgate.net |
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand its binding mode within the active site of the SQS enzyme.
Detailed research findings from docking studies on SQS inhibitors reveal critical interactions with key amino acid residues. The active site of human SQS features a large central channel that leads to an enclosed hydrophobic pocket. researchgate.netrcsb.org Docking simulations indicate that inhibitors often bind within this hydrophobic pocket. tbzmed.ac.ir Non-polar interactions play a significant role in determining the binding affinity. tbzmed.ac.ir For instance, studies on various SQS inhibitors have highlighted hydrophobic interactions with residues such as PHE54, LEU183, LEU211, and PRO292 as being important for binding. researchgate.netsemanticscholar.org Additionally, conserved aspartate and arginine residues lining the central channel are known to be involved in binding the substrate, farnesyl diphosphate (FPP), and can also be crucial for inhibitor interaction. researchgate.netrcsb.org Understanding how this compound specifically interacts with these residues is essential for explaining its inhibitory mechanism. tbzmed.ac.irresearchgate.net
Table 1: Key Amino Acid Residues in Squalene Synthase Active Site Involved in Inhibitor Binding
| Residue | Type of Interaction | Significance |
|---|---|---|
| PHE54 | Hydrophobic | Contributes to the hydrophobic pocket and stabilizes the inhibitor. researchgate.netsemanticscholar.org |
| LEU183 | Hydrophobic | Forms part of the hydrophobic lining of the active site. researchgate.netsemanticscholar.org |
| LEU211 | Hydrophobic | Key hydrophobic contact for various inhibitors. researchgate.netsemanticscholar.org |
| PRO292 | Hydrophobic | Involved in shaping the binding pocket. researchgate.netsemanticscholar.org |
| Aspartate Residues | Electrostatic/Hydrogen Bonding | Important for binding the diphosphate moiety of the substrate and can interact with inhibitors. researchgate.net |
| Arginine Residues | Electrostatic/Hydrogen Bonding | Also involved in substrate binding and potential inhibitor interactions. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, QSAR models can be developed to predict the inhibitory activity of new, related compounds based on their structural features.
The process involves generating 3D-QSAR pharmacophore models. nih.govresearchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to interact with the target enzyme. These models are built using a set of known SQS inhibitors with varying activities. researchgate.net Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed view of the dynamic interactions between the inhibitor and the SQS enzyme, revealing information about the stability of the complex and any conformational changes that may occur upon binding. researchgate.netnih.gov
MD simulations have been used to evaluate the stability of protein-ligand complexes of SQS inhibitors. semanticscholar.orgnih.gov These simulations can monitor parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex over a simulated time period, typically in the nanosecond range. semanticscholar.orgnih.gov Such analyses can confirm the binding mode predicted by molecular docking and provide insights into the dynamic nature of the interactions. acs.orgacs.org For example, MD simulations can reveal the importance of specific water molecules in mediating interactions between the ligand and the enzyme. acs.orgnih.gov
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov In the context of SQS, virtual screening can be used to identify novel chemical scaffolds that could be developed into new inhibitors. nih.govnih.govnih.gov
This process often starts with a 3D structure of the SQS enzyme. A library of compounds, such as those from the Traditional Chinese Medicine database (TCM) or other chemical databases, is then computationally docked into the active site of the enzyme. nih.govresearchgate.netmdpi.com The resulting hits are ranked based on their predicted binding affinity or docking score. mdpi.com These top-ranked compounds can then be further filtered based on drug-likeness properties, such as Lipinski's rule of five, before being selected for experimental testing. nih.govresearchgate.net This approach has been successful in identifying novel SQS inhibitors from natural sources. researchgate.netmdpi.com
Protein Expression and Purification Strategies for SQS
The production of sufficient quantities of pure, active Squalene Synthase (SQS) is a prerequisite for detailed biochemical and structural studies. As a membrane-associated protein, its expression and purification present specific challenges.
Recombinant Expression Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) is a commonly used host for the recombinant expression of SQS. biorxiv.orgtandfonline.com The gene encoding SQS, such as the human SQS gene, can be cloned into an appropriate expression vector and transformed into an E. coli strain like BL21(DE3). biorxiv.orgnih.gov Overexpression of the protein is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). tandfonline.comnih.gov
However, the expression of full-length SQS in E. coli can be challenging, often leading to the formation of insoluble inclusion bodies. nih.gov To overcome this, various strategies have been employed, including the co-expression of molecular chaperones and optimization of culture conditions such as temperature. researchgate.net In some cases, other expression systems like yeast (Saccharomyces cerevisiae or Pichia pastoris) or baculovirus-infected insect cells have been utilized to produce active SQS. nih.govnih.gov
Solubilization and Truncation Strategies for Membrane-Bound Enzyme
SQS is an integral membrane protein, anchored to the endoplasmic reticulum by a C-terminal hydrophobic domain. nih.gov This membrane association complicates purification, as the protein is poorly soluble in aqueous buffers. nih.gov
One common strategy to improve solubility is the use of detergents to solubilize the enzyme from the membrane. nih.gov A variety of detergents have been used, including zwitterionic detergents like CHAPS. nih.gov However, a more effective approach has been the creation of truncated versions of the SQS enzyme. By removing the C-terminal membrane-spanning region, a soluble and active form of the enzyme can be produced. researchgate.netnih.govnih.gov For human SQS, deletion of the 30 N-terminal amino acids and 47 C-terminal amino acids resulted in a fully active and crystallizable protein that could be readily overexpressed in E. coli in a soluble form. nih.gov This doubly truncated enzyme has been instrumental in obtaining high-resolution crystal structures of human SQS. rcsb.orgnih.gov
Table 2: Comparison of SQS Expression and Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Full-length expression in E. coli | Expression of the complete SQS protein. | Represents the native enzyme. | Often results in insoluble inclusion bodies. nih.gov |
| Expression in Yeast/Insect Cells | Use of eukaryotic expression systems. nih.govnih.gov | Can lead to properly folded, active enzyme. nih.gov | More complex and costly than E. coli expression. |
| Detergent Solubilization | Use of detergents to extract the protein from the membrane. nih.gov | Can purify the full-length protein. | Requires careful optimization of detergent type and concentration; may affect protein stability. |
| Truncation | Removal of the C-terminal membrane anchor. nih.govnih.gov | Significantly improves solubility and allows for high-level expression in E. coli. nih.gov | The truncated protein may not fully represent the behavior of the native, membrane-bound enzyme. |
Mutagenesis Studies of Squalene Synthase
Mutagenesis studies have been instrumental in elucidating the structure-function relationships of squalene synthase (SQS), the enzyme targeted by this compound. By systematically altering specific amino acid residues within the enzyme, researchers have been able to identify critical domains and individual amino acids essential for its catalytic activity. These studies typically involve site-directed mutagenesis, where specific codons in the enzyme's gene are changed to code for different amino acids. The resulting mutant enzymes are then expressed and their catalytic capabilities are assessed, often by measuring their ability to perform the two distinct half-reactions catalyzed by SQS: the formation of presqualene pyrophosphate (PSPP) from two molecules of farnesyl pyrophosphate (FPP), and the subsequent conversion of PSPP to squalene.
These investigations have revealed that the catalytic functions of squalene synthase are largely dependent on highly conserved regions within the enzyme. Key findings from mutagenesis studies on rat hepatic squalene synthase, which shares a high degree of homology with the human enzyme, have pinpointed several residues crucial for catalysis.
For instance, the replacement of specific aspartate residues with asparagine or glutamate (B1630785) has been shown to completely abolish the enzyme's activity. nih.gov This highlights the critical role of these negatively charged residues, likely in binding the diphosphate moieties of the substrates through coordination with a magnesium ion. semanticscholar.org
Furthermore, studies on aromatic residues within the enzyme have demonstrated their importance in stabilizing carbocationic intermediates formed during the reaction. Mutations of specific phenylalanine and tyrosine residues have been shown to have differential effects on the two half-reactions, providing insight into their distinct roles in the catalytic mechanism. semanticscholar.org For example, mutation of Phenylalanine-288 to a leucine (B10760876) (F288L) significantly impairs the second half-reaction (PSPP to squalene) while only moderately affecting the first half-reaction (FPP to PSPP), leading to the accumulation of the PSPP intermediate. semanticscholar.org Conversely, mutations of Tyrosine-171 completely eliminate the first-step activity. semanticscholar.org
The data gathered from these mutagenesis studies are crucial for understanding how inhibitors like this compound might interact with the enzyme and for the rational design of new, more potent inhibitors.
Detailed Research Findings
The following tables summarize the results of site-directed mutagenesis studies on key residues of rat hepatic squalene synthase, detailing the effects of specific amino acid substitutions on the enzyme's catalytic activity.
Table 1: Effects of Mutations in Conserved Section A of Squalene Synthase
This section is considered essential for the first half-reaction, the formation of PSPP.
| Mutated Residue | Substitution | First-Step Activity (PSPP Formation) | Second-Step Activity (Squalene Formation from PSPP) | Overall Squalene Synthesis from FPP |
| Tyrosine-171 | Phenylalanine (F) | Not Detectable | ~2.9% of Wild-Type | Inactive |
| Tyrosine-171 | Serine (S) | Not Detectable | Not Detectable | Inactive |
| Tyrosine-171 | Tryptophan (W) | Not Detectable | ~2.9% of Wild-Type | Inactive |
Table 2: Effects of Mutations in Conserved Section B of Squalene Synthase
This aspartate-rich region is crucial for binding the diphosphate groups of the substrates.
| Mutated Residue | Substitution | Overall Squalene Synthesis from FPP |
| Aspartate-219 | Asparagine (N) | Residual Activity |
| Aspartate-219 | Glutamate (E) | Inactive |
| Aspartate-223 | Asparagine (N) | Residual Activity |
| Aspartate-223 | Glutamate (E) | Inactive |
Table 3: Effects of Mutations in Conserved Section C of Squalene Synthase
This section, particularly Phenylalanine-288, is implicated in the second half-reaction, the conversion of PSPP to squalene.
| Mutated Residue | Substitution | First-Step Activity (PSPP Formation) | Second-Step Activity (Squalene Formation from PSPP) | Overall Squalene Synthesis from FPP |
| Phenylalanine-288 | Leucine (L) | ~50% of Wild-Type | ~0.2% of Wild-Type | Severely Reduced (PSPP Accumulates) |
| Phenylalanine-288 | Tyrosine (Y) | Reduced | Reduced | Reduced (PSPP Accumulates) |
| Phenylalanine-288 | Tryptophan (W) | Inactive | Inactive | Inactive |
| Phenylalanine-288 | Aspartate (D) | Inactive | Inactive | Inactive |
| Phenylalanine-288 | Arginine (R) | Inactive | Inactive | Inactive |
Preclinical Academic Research Applications of Squalene Synthase in 1
Research in Lipid Metabolism and Hyperlipidemia Models
The primary application of SQS inhibitors in preclinical research has been in the study of lipid metabolism and the development of treatments for hyperlipidemia. By blocking the conversion of farnesyl pyrophosphate to squalene (B77637), these inhibitors effectively reduce the endogenous production of cholesterol.
Inhibition of squalene synthase has a direct impact on the concentration of cholesterol within the liver. The compound Squalene synthase-IN-1 has demonstrated a potent antihypercholesterolemic and antihyperlipidemic effect in animal models. atsjournals.org Administration of this inhibitor led to a significant decrease in total cholesterol (TC) by 53% and low-density lipoprotein (LDL) levels by 76%. atsjournals.org Concurrently, it produced a notable increase in high-density lipoprotein (HDL) levels by more than 100%. atsjournals.org
Other squalene synthase inhibitors have shown similar effects. Studies using the inhibitor TAK-475 in models of familial hypercholesterolemia, such as LDL receptor knockout mice and Watanabe heritable hyperlipidemic (WHHL) rabbits, also resulted in significant reductions in plasma total cholesterol. Another inhibitor, YM-53601, was found to rapidly decrease plasma cholesterol in hamsters. These findings underscore the crucial role of SQS in regulating hepatic and plasma cholesterol levels.
Table 1: Effect of this compound on Plasma Lipid Levels
| Lipid Parameter | Percentage Change |
| Total Cholesterol (TC) | ↓ 53% |
| Low-Density Lipoprotein (LDL) | ↓ 76% |
| High-Density Lipoprotein (HDL) | ↑ >100% |
Data derived from preclinical models treated with this compound. atsjournals.org
A key mechanism underlying the cholesterol-lowering effect of SQS inhibition is the upregulation of hepatic LDL receptors. frontiersin.org When intracellular cholesterol synthesis is blocked at the level of SQS, the resulting decrease in hepatic cholesterol concentration triggers a compensatory response. frontiersin.org
Investigations in Oncology Research
More recently, the role of squalene synthase and the broader cholesterol biosynthesis pathway has been investigated in the context of cancer. This research has revealed that SQS is implicated in cancer cell proliferation, metastasis, and survival, opening new avenues for therapeutic strategies. nih.govmdpi.com
Elevated expression of SQS has been identified in various cancers and is often correlated with poor prognosis. atsjournals.orgnih.gov In lung cancer, SQS is upregulated in highly invasive cancer cells and its expression level is significantly associated with poor clinical outcomes. atsjournals.org Pharmacological inhibition or genetic knockdown of SQS has been shown to significantly inhibit the invasion, migration, and metastasis of lung cancer cells in both cell and animal models. atsjournals.orgnih.govsinica.edu.tw Similarly, the cholesterol biosynthesis pathway, including the enzyme squalene epoxidase (SQLE) which acts downstream of SQS, has been implicated in promoting the progression of head and neck squamous cell carcinoma (HNSCC) by fostering cancer cell growth, migration, and invasion. escholarship.org In colon adenocarcinoma, high expression of SQS (also known as FDFT1) is an independent predictor of poor survival and has been shown to accelerate cancer cell proliferation and tumor growth. nih.gov
Table 2: Role of Squalene Synthase (SQS) in Different Cancers
| Cancer Type | Role of SQS/Cholesterol Pathway | Effect of Inhibition |
| Lung Cancer | Upregulated; Promotes invasion and metastasis. atsjournals.orgnih.gov | Inhibits invasion/migration and metastasis. atsjournals.orgsinica.edu.tw |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SQLE (downstream of SQS) promotes cell growth, migration, and invasion. escholarship.org | Targeting the pathway may overcome chemoresistance. nih.gov |
| Colon Adenocarcinoma | Upregulated; Accelerates cell proliferation and tumor growth. nih.gov | Suppresses cell proliferation and tumor growth. nih.gov |
The mechanism by which SQS promotes cancer metastasis is linked to its role in cholesterol production and the subsequent effects on cell membrane composition. Specifically, SQS activity contributes to the enrichment of cholesterol in specialized membrane microdomains known as lipid rafts. atsjournals.orgmdpi.com
In lung cancer cells, this SQS-mediated increase in membrane cholesterol facilitates the localized enrichment of Tumor Necrosis Factor Receptor 1 (TNFR1) within these lipid rafts. atsjournals.orgnih.gov The clustering of TNFR1 in these platforms enhances downstream signaling pathways, such as the activation of nuclear factor-κB (NF-κB), leading to the upregulation of matrix metallopeptidase 1 (MMP1). atsjournals.orgnih.gov This cascade of events ultimately promotes the invasive and metastatic capabilities of the cancer cells. atsjournals.org Therefore, by modulating the cholesterol content of cell membranes, SQS inhibition can disrupt critical signaling hubs and reduce cancer cell motility. atsjournals.orgmdpi.com
Cancer cells exhibit reprogrammed metabolism to meet the high energetic and biosynthetic demands of rapid proliferation. nih.govnih.gov The cholesterol biosynthesis pathway is an integral part of this metabolic rewiring. Cancer cells depend on lipid metabolism not only for building membranes but also for energy and signaling molecules. nih.gov
Inhibition of SQS can disrupt this altered metabolic state. For instance, in colon adenocarcinoma, the lack of SQS (FDFT1) leads to an accumulation of other metabolites that results in lower levels of reactive oxygen species (ROS). nih.gov Since ROS are involved in various signaling pathways that can promote cancer progression, their reduction can inhibit cancer cell proliferation. nih.gov While not a direct measure of energy production like ATP, this alteration in the cellular redox environment points to the broader metabolic consequences of SQS inhibition, suggesting that targeting this enzyme can interfere with the metabolic adaptations that fuel cancer cell energetics and survival. nih.gov
Antiparasitic and Antifungal Agent Research
Squalene synthase (SQS) represents a significant target in the development of antiparasitic and antifungal agents. This enzyme catalyzes the first committed step in sterol biosynthesis, a pathway essential for the integrity and function of cell membranes in eukaryotic organisms. nih.gov By inhibiting SQS, researchers can disrupt the production of vital sterols, leading to cell death or growth inhibition of pathogenic fungi and protozoa.
Targeting Ergosterol (B1671047) Biosynthesis in Fungi and Protozoa
In fungi and protozoa like Trypanosoma cruzi, the primary sterol is ergosterol, which is absent in mammalian host cells where cholesterol is the main sterol. nih.govnih.gov This metabolic difference provides a therapeutic window for selective drug targeting. Squalene synthase (SQS) catalyzes the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene, the direct precursor to sterols. wikipedia.org Inhibition of SQS disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of the FPP substrate, which can be cytotoxic. bibliotekanauki.pl
The enzyme SQS is considered a classic and valid target for antifungals because it is essential for the production of ergosterol. nih.govnih.gov Mutants lacking the gene for SQS require an external source of ergosterol to survive. bibliotekanauki.pl A variety of natural and synthetic compounds have been identified as potent inhibitors of SQS. Natural products such as zaragozic acids (also known as squalestatins) are potent competitive inhibitors of both fungal and mammalian SQS. bibliotekanauki.plnih.gov These inhibitors are believed to mimic presqualene pyrophosphate, an intermediate in the reaction catalyzed by SQS. bibliotekanauki.pl Research into SQS inhibitors has demonstrated broad-spectrum in vitro antifungal activity, validating SQS as a promising target for the development of new therapeutic agents against pathogenic fungi. nih.govnih.gov
Selective Inhibition of Parasitic SQS (e.g., Trypanosoma cruzi)
The sterol biosynthesis pathway is a major focus for the development of drugs against the protozoan parasite Trypanosoma cruzi, the agent of Chagas disease. nih.govasm.orgdundee.ac.uk Squalene synthase in T. cruzi has been validated as a therapeutic target, and selective inhibition of the parasite's enzyme over the human counterpart is a key strategy for developing new antitrypanosomal agents. nih.govdundee.ac.uknih.gov
Several classes of compounds have shown potent and selective inhibition of recombinant T. cruzi SQS. Quinuclidine (B89598) derivatives, for example, have been found to be highly selective inhibitors of the parasite's enzyme, with 50% inhibitory concentration (IC50) values in the nanomolar range in comparative assays with the human enzyme. nih.govasm.orgdundee.ac.uk These compounds also exhibit potent activity against the clinically relevant intracellular amastigote form of the parasite in vitro. nih.gov Similarly, certain lipophilic bisphosphonates have demonstrated low nanomolar activity against T. cruzi by inhibiting its endogenous sterol biosynthesis. nih.govresearchgate.net The structural differences between the parasitic and human SQS enzymes allow for the design of inhibitors that can selectively target the pathogen, minimizing effects on the host. nih.gov
| Compound Class | Example Compound | T. cruzi SQS IC50 (nM) | Human SQS IC50 (nM) | Selectivity Index (Human/ T. cruzi) |
|---|---|---|---|---|
| Quinuclidine | Compound 1 | Data in Nanomolar Range | Data in Nanomolar Range | Selective for T. cruzi |
| Quinuclidine | Compound 2 | Data in Nanomolar Range | Data in Nanomolar Range | Selective for T. cruzi |
| Quinuclidine | E5700 | Potent Inhibition | Potent Inhibition | No Selectivity |
| Bisphosphonate | Various Analogs | Low Nanomolar Activity | - | - |
Note: Specific IC50 values vary across studies. The table illustrates the principle of selective inhibition based on findings that certain quinuclidine derivatives are selective for the trypanosomal enzyme. nih.gov
Exploratory Research in Neurodegenerative Disorders
Emerging evidence suggests a potential link between the cholesterol biosynthesis pathway, in which squalene synthase is a key enzyme, and the pathophysiology of neurodegenerative disorders. nih.gov Dysregulation of the mevalonate (B85504) pathway has been implicated in the progression of conditions such as Alzheimer's disease. nih.gov Cholesterol is vital for normal brain function, and disruptions in its synthesis can have significant consequences. For instance, genetic defects in squalene synthase that impair its function can lead to severe neurological symptoms, including intellectual disability and seizures. researchgate.net
Research in animal models has provided further clues. In a mouse model of Parkinson's disease, the natural cholesterol intermediate squalene was found to prevent toxicity in the striatum induced by the neurotoxin 6-hydroxydopamine. researchgate.net This suggests a potential protective role for downstream products of the SQS-catalyzed reaction. Furthermore, studies on remyelination—the repair of the myelin sheath that is damaged in diseases like multiple sclerosis—have highlighted the importance of local cholesterol synthesis. Following chronic demyelination, neuronal cholesterol synthesis is essential for repairing lesions. biorxiv.org While direct research on SQS inhibitors like this compound for treating neurodegenerative diseases is still in its infancy, the foundational role of the pathway in neuronal health and repair mechanisms makes it an area of exploratory interest.
Role in Plant Physiology and Metabolism
In plants, squalene synthase is a pivotal enzyme that stands at a critical branch point in the isoprenoid pathway. It directs the metabolic flux of farnesyl diphosphate (B83284) (FPP) toward the biosynthesis of either primary metabolites like sterols, which are essential for growth and development, or a diverse array of secondary metabolites, including triterpenoids. mdpi.comresearchgate.net
Impact on Triterpenoid (B12794562) Saponin Biosynthesis
Squalene synthase catalyzes the formation of squalene, which is the universal precursor for all triterpenoids, including saponins (B1172615). researchgate.netnih.gov The biosynthesis of these compounds begins with the cyclization of 2,3-oxidosqualene (B107256) (formed from squalene) by enzymes called oxidosqualene cyclases. frontiersin.orgresearchgate.net This cyclization creates the foundational carbon skeletons that are then modified through a series of oxidations and glycosylations to produce the vast diversity of triterpenoid saponins found in nature. frontiersin.org
SQS as a Target for Metabolic Engineering in Plants
The strategic position of SQS makes it an important target for metabolic engineering in plants to achieve desirable traits, such as enhanced stress tolerance or altered production of valuable secondary metabolites. mdpi.com
Drought Tolerance: Several studies have demonstrated that modulating SQS expression can improve a plant's resilience to drought. RNA interference (RNAi)-mediated disruption of SQS in rice led to improved drought tolerance at both vegetative and reproductive stages. nih.gov Similarly, transgenic Arabidopsis plants overexpressing an SQS gene from Torreya grandis showed significantly stronger drought tolerance than wild-type plants, a trait linked to an increase in β-sitosterol content. frontiersin.org These findings suggest that SQS plays a role in the plant's response to abiotic stress, possibly by modulating the production of sterols that affect membrane stability and signaling. frontiersin.org
Secondary Metabolite Production: Metabolic engineering of SQS can also be used to redirect carbon flux toward or away from triterpenoid biosynthesis. Downregulating SQS can make its substrate, FPP, more available for other biosynthetic pathways. This strategy has been successfully used to increase the production of other FPP-derived compounds. For instance, suppressing SQS in Artemisia annua led to an increase in the content of the antimalarial drug artemisinin (B1665778). mdpi.com Conversely, overexpressing SQS can be used to boost the production of squalene and downstream triterpenes or sterols. frontiersin.org
| Plant Species | Engineering Strategy | Primary Outcome | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | RNAi-mediated disruption | Improved drought tolerance | nih.gov |
| Arabidopsis thaliana | Overexpression of TgSQS | Increased β-sitosterol content and drought tolerance | frontiersin.org |
| Guayule (Parthenium argentatum) | Downregulation | Reduced squalene, increased natural rubber | mdpi.com |
| Artemisia annua | Suppression | Increased artemisinin content | mdpi.com |
| Withania somnifera | Silencing | Reduced withanolide content | mdpi.com |
Emerging Research Areas: SQS and Ferroptosis
Recent preclinical research has illuminated the intricate relationship between squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govencyclopedia.pubnih.gov Squalene, the product of the SQS-catalyzed reaction, has emerged as a key regulator in this process due to its antioxidant properties. nih.govnih.gov
Squalene as an Antioxidant and Lipid Peroxidation Regulator
Squalene functions as a potent antioxidant, playing a crucial role in protecting cells from oxidative damage, a key initiator of ferroptosis. nih.govnih.gov Its mechanism of action involves scavenging reactive oxygen species (ROS) and preventing lipid peroxidation, the process by which free radicals damage lipids within cell membranes. nih.govnih.govnih.gov
Preclinical studies have demonstrated that squalene is a highly effective quencher of singlet oxygen and can inhibit lipid peroxidation at the skin surface following exposure to oxidative stressors like UV light. nih.govnutraceuticalsworld.com The rate constant for quenching singlet oxygen by squalene is notably high, comparable to that of the synthetic antioxidant 3,5-di-t-butyl-4-hydroxytoluene. nih.gov Furthermore, squalene has been shown to be a more potent scavenger of hydroxyl radicals than the endogenous antioxidant glutathione (B108866) (GSH). petdiatric.com
The protective effect of squalene extends to polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation. researchgate.netnih.gov Research has shown that squalene can inhibit the oxidation of various PUFAs. For instance, at a 1:7 molar ratio to PUFAs, squalene inhibited the oxidation of arachidonic and docosahexaenoic acids by 50% and linoleic acid by 22%. petdiatric.com This lipophilic compound readily integrates into the PUFA-rich lipid bilayers of cellular membranes, which is thought to enhance its antioxidant capabilities. petdiatric.comnih.gov The accumulation of squalene within membranes can alter the lipid profile, thereby protecting cancer cells from ferroptotic cell death. nih.gov
| Activity | Finding | Source |
|---|---|---|
| Singlet Oxygen Quenching | Rate constant comparable to 3,5-di-t-butyl-4-hydroxytoluene. | nih.gov |
| Hydroxyl Radical Scavenging | Stronger scavenger than reduced glutathione (GSH). | petdiatric.com |
| Lipid Peroxidation Inhibition | IC50 value of 0.023 mg/mL in a liposome (B1194612) model. | petdiatric.com |
| Inhibited oxidation of arachidonic and docosahexaenoic acids by 50% and linoleic acid by 22%. | petdiatric.com | |
| Synergistic Effects | Demonstrated synergistic antioxidant effects with α-tocopherol and β-sitosterol. | petdiatric.com |
SQS Inhibition and Programmed Cell Death Pathways
The inhibition of SQS (FDFT1) has significant implications for programmed cell death, particularly ferroptosis. encyclopedia.pubnih.gov By blocking the synthesis of squalene, SQS inhibitors deplete the cell of this critical antioxidant, rendering it more susceptible to lipid peroxidation and subsequent ferroptotic death. encyclopedia.pubnih.govnih.gov
In certain cancer cells, such as anaplastic large cell lymphoma (ALCL), which exhibit a deficiency in the downstream enzyme squalene epoxidase, there is an accumulation of squalene. nih.govnih.gov This buildup of squalene protects the cell membrane from lipid peroxidation and prevents the onset of ferroptosis. nih.govresearchgate.net Consequently, silencing FDFT1 in these cells leads to the depletion of squalene, which in turn sensitizes them to ferroptosis, especially when the primary defense mechanism against lipid peroxidation, involving glutathione peroxidase 4 (GPX4), is also inhibited. encyclopedia.pubnih.gov The loss of squalene accumulation in the endoplasmic reticulum membrane has been shown to correlate with the depletion of PUFA membranes. encyclopedia.pub
Medicinal Chemistry and Drug Discovery Aspects Research Focus
Lead Identification and Optimization Strategies
The journey to identify potent SQS inhibitors often begins with identifying lead compounds, which can originate from natural products or synthetic compound libraries. A notable example of a natural product lead is the zaragozic acid/squalestatin family, which are potent, nanomolar inhibitors of SQS. researchgate.netmdpi.com
Optimization strategies for these lead compounds typically involve extensive structure-activity relationship (SAR) studies. nih.gov For instance, research on zaragozic acid A showed that systematic modifications of its C1 and C6 side chains could significantly impact its biological activity. ebi.ac.uk While increasing the linear chain length of the C6 ester improved in vitro potency, shorter chain derivatives, though less active in vitro, demonstrated better oral activity in mice. ebi.ac.uk
Another successful lead identification effort focused on quinuclidine (B89598) derivatives. A compound initially designed as a β-adrenergic receptor-blocking agent was identified as a potent SQS inhibitor with an IC50 of 16 nM. acs.org This discovery prompted a program to explore the SAR around 3-biarylquinuclidines, revealing that the 3-substituent's orientation is crucial for inhibitory activity. acs.org
Key Lead Optimization Approaches:
Structure-Based Design: Utilizing X-ray crystallography and computational modeling of the SQS active site to rationally design inhibitors that fit precisely. scbt.comkemdikbud.go.id
Scaffold Hopping: Replacing a core chemical structure (scaffold) with a different one while maintaining similar biological activity, as seen in the development of tetrahydro-2H-3-benzazepin-2-ones from 4,1-benzoxazepine-3-acetic acid derivatives. researchgate.net
Bioisosteric Replacement: Exchanging functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. An example is the replacement of a pyrrole (B145914) moiety with a trifluoromethyltriazole in a tricyclic inhibitor series to enhance chemical stability. nih.gov
Design and Synthesis of Novel Squalene (B77637) Synthase-IN-1 Analogs
The design of novel analogs of SQS inhibitors aims to improve potency, selectivity, and drug-like properties. Researchers have explored various scaffolds, including benzhydrol derivatives, tricyclic compounds, and 11-membered ring templates. acs.orgnih.govresearchgate.net
One research effort reported the design and synthesis of potent benzhydrol-type inhibitors. acs.orgnih.gov Although these compounds showed strong activity, their in vivo efficacy was insufficient. This led to the design of novel cyclized 11-membered ring templates, which exhibited potent SQS inhibitory activity and demonstrated plasma lipid-lowering efficacy in animal models. acs.orgnih.gov
Another approach involved the development of dual-acting molecules. For example, novel compounds combining SQS inhibition with antioxidant properties were designed based on morpholine (B109124) and 1,4-benzoxazine scaffolds to address the multifactorial nature of atherosclerosis. nih.gov
The synthesis of these analogs often involves multi-step chemical processes. For instance, the synthesis of tricyclic pyrrolobenzoxazepine derivatives was pursued to create a more efficacious template than the initial benzhydrol series. researchgate.net Similarly, the synthesis of 3-biarylquinuclidine analogs required examining variations in the quinuclidine ring, the biaryl system, and the linking groups to understand the structural requirements for potent inhibition. acs.org
Table 1: Structure-Activity Relationship of Quinuclidine Analogs
| Compound | Modification | SQS Inhibition (IC50) |
| 2 | 3-(biphenyl-4-yl)-3-hydroxyquinuclidine | 16 nM |
| 3 | Dehydro derivative of 2 | Potent |
| 4 | Desoxy derivative of 2 | Equipotent to 2 |
This table is based on findings for 3-biarylquinuclidine inhibitors, demonstrating that the hydroxyl group was not essential for potent in vitro activity. acs.org
Development of Targeted Protein Degraders (TPDs) for SQS
A novel and emerging strategy in drug discovery is Targeted Protein Degradation (TPD), which aims to eliminate a target protein rather than just inhibiting its activity. nih.govbiorxiv.org This approach is being explored for SQS. Researchers hypothesized that degrading SQS could be an alternative method to reduce cholesterol biosynthesis. nih.govbiorxiv.org
In one study, a small molecule ligand of SQS, KY02111, was found to selectively induce the degradation of SQS through a proteasome-dependent pathway. nih.govbiorxiv.orgresearchgate.net This finding is significant as it provides a chemical tool to lower SQS protein levels.
Interestingly, when the same KY02111 scaffold was linked to E3 ligase recruiting ligands to create Proteolysis-Targeting Chimeras (PROTACs), the resulting compounds led to the stabilization of SQS rather than its degradation. nih.govbiorxiv.orgbiorxiv.org These bifunctional molecules appeared to shield the SQS protein from its natural turnover without the intended recruitment of the E3 ligase. nih.govbiorxiv.org This unexpected outcome highlights the complexity of applying TPD strategies to membrane-associated proteins like SQS.
Another approach to SQS degradation has been explored in metabolic engineering in yeast. To enhance the production of valuable sesquiterpenes (derived from FPP), a protein destabilization method was developed for the yeast SQS enzyme (Erg9p). nih.gov By attaching a PEST sequence, which targets proteins for degradation, to Erg9p, researchers could redirect carbon flux away from sterol synthesis and toward the desired product without negatively impacting cell growth. nih.gov
Table 2: Investigational SQS-Targeted Compounds
| Compound Type | SQS Ligand | Linker/Modality | Observed Effect on SQS |
| Degrader | KY02111 | None | Proteasome-dependent degradation |
| PROTAC (e.g., Cmpd 18) | KY02111-based | Pomalidomide/VH032 | Stabilization |
| Stabilizer | KY02111-based | E3 Ligase Ligands | Shielding from natural turnover |
This table summarizes findings from studies on small molecule degraders and stabilizers for Squalene Synthase. nih.govbiorxiv.orgbiorxiv.org
Addressing Challenges in Inhibitor Development
The development of SQS inhibitors has faced several challenges, preventing any from reaching the market for therapeutic use so far. nih.govnih.govbiorxiv.org Key hurdles include achieving desired chemical stability and organ selectivity.
Chemical Stability: The chemical stability of an inhibitor is crucial for its safety and efficacy, especially for a medication intended for long-term use. nih.gov Some inhibitor scaffolds may contain reactive chemical groups. For example, in a series of tricyclic pyrrolobenzoxazepine inhibitors, a reactive carbon atom in the pyrrole part of the template was identified as a potential liability, possibly leading to adverse effects through reactions with in vivo substrates. nih.gov To address this, medicinal chemists successfully replaced the pyrrole ring with a more stable trifluoromethyltriazole part, leading to the discovery of the development candidate DF-461. nih.gov
Organ Selectivity: Since the primary target organ for cholesterol synthesis inhibition is the liver, achieving high hepatic selectivity is a critical goal. nih.gov Inhibiting cholesterol biosynthesis in peripheral organs could lead to adverse effects, as some cholesterol-derived biomolecules are essential in those tissues. nih.gov Early SQS inhibitors often lacked organ selectivity. nih.gov Optimization efforts for the trifluoromethyltriazolobenzoxazepine series focused on modifying the side chain and the upper phenyl ring to improve physical properties that favor liver uptake and reduce distribution to other tissues. nih.gov This strategy successfully led to compounds with improved hepatic selectivity and potent in vivo efficacy. nih.gov
Another challenge is achieving a durable effect in vivo. Some potent in vitro inhibitors, such as analogs of squalestatin 1, were found to have a short duration of action in animal models, requiring frequent dosing to achieve significant cholesterol-lowering effects. nih.gov
Future Research Directions and Unanswered Questions
Elucidating the Precise Role of SQS in Diverse Pathophysiological Contexts
While the function of Squalene (B77637) Synthase (SQS) in cholesterol production is well-documented, its exact influence on various diseases is an evolving area of research. researchgate.netwikipedia.org Future investigations should aim to define the specific impact of SQS activity in a wider array of pathophysiological conditions beyond high cholesterol. For example, the connection between SQS and cancer is a key area of study, with findings indicating that SQS is overexpressed in cancers like prostate and colon, promoting cell growth. mdpi.comnih.gov More research is required to understand the effects of SQS inhibition across different cancer types and to find biomarkers for predicting patient response. Additionally, the role of SQS in infectious diseases, especially in fungi and parasites that synthesize essential sterols through a similar pathway, needs more thorough investigation. patsnap.comresearchgate.net The synthesis of squalene by SQS has also been linked to protecting cells from a form of cell death known as ferroptosis by reducing lipid peroxidation. mdpi.com
Understanding the Full Spectrum of SQS Regulation
The mechanisms regulating SQS activity are intricate and not entirely understood. The gene that codes for SQS, FDFT1, is known to be transcriptionally controlled by sterol regulatory element-binding proteins (SREBPs). researchgate.netwikipedia.org When cellular sterol levels are low, SREBPs are activated and move to the nucleus to trigger the transcription of the FDFT1 gene. wikipedia.org However, other regulatory processes, such as post-transcriptional and post-translational modifications, are also likely involved. nih.govmdpi.com For instance, high concentrations of farnesyl pyrophosphate (FPP), the substrate for SQS, can inhibit the enzyme's activity. mdpi.com Future studies should seek to uncover all aspects of SQS regulation, including how various signaling pathways and cellular stress affect its expression and function. A comprehensive understanding of these regulatory networks is vital for creating more effective and targeted SQS-inhibiting medications.
Identification of Novel SQS Inhibitor Scaffolds with Enhanced Potency and Selectivity
The search for new SQS inhibitors with better pharmacological characteristics is a continuous effort. nih.gov While existing compounds have proven the concept of SQS inhibition, there is a persistent need for new chemical structures that provide greater potency and selectivity. acs.orgmdpi.com Researchers are utilizing diverse chemical libraries and advanced screening methods to uncover promising lead compounds. mdpi.com A critical goal is the creation of inhibitors that selectively target the SQS of pathogens, like fungi or parasites, without impacting the human enzyme, which would reduce potential side effects. biorxiv.orgresearchgate.net The development of orally active inhibitors is also a key focus. acs.org
Below is an interactive table detailing various SQS inhibitors and their reported activities.
| Compound Name | IC50 Value | Target Organism/Enzyme | Key Characteristics |
| Squalestatin-1 | 12 nM | Squalene Synthase | A potent and selective natural product inhibitor. mdpi.com |
| Zaragozic Acid A | 28 nM wikipedia.org | Human Squalene Synthase | A natural product that has served as a lead for developing synthetic inhibitors. wikipedia.org |
| Lapaquistat (TAK-475) | 7.9 nM wikipedia.org | Human Squalene Synthase | A potent inhibitor that underwent clinical trials for hypercholesterolemia. wikipedia.org |
| ER-27856 | 1.6 mg/kg (ED50) | Rat Cholesterol Biosynthesis | An orally active prodrug with potent cholesterol-lowering effects in animal models. researchgate.net |
| DF-461 | 0.11 mg/kg (ED50) | Rat Cholesterol Biosynthesis | A potent inhibitor with high liver selectivity and in vivo efficacy. nih.gov |
| 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (Compound 2) | 16 nM | Rat Microsomal SQS | A potent, orally active inhibitor from a novel class of quinuclidine (B89598) derivatives. acs.org |
| E5700 | -9.01 kcal/mol (Binding Energy) | Human Squalene Synthase | A quinuclidine derivative with potent binding affinity, studied for its potential against Chagas disease. researchgate.netnih.gov |
Advanced Structural and Mechanistic Insights into SQS-Inhibitor Interactions
A detailed molecular understanding of how inhibitors bind to SQS is fundamental for rational drug design. researchgate.net High-resolution crystal structures of SQS complexed with different inhibitors offer crucial insights into the interactions governing binding affinity and selectivity. plos.orgpnas.org Future research should prioritize obtaining such structures for a broader variety of SQS inhibitors, especially those with new chemical frameworks. pnas.org The SQS enzyme has two main binding sites within a central channel, and understanding how inhibitors interact with these sites is key. mdpi.com Advanced computational modeling can also be used to predict how inhibitors bind and to help design new, improved versions. researchgate.net A more profound mechanistic knowledge of the SQS catalytic process and how various inhibitor classes disrupt it will be essential for creating the next wave of SQS-targeted treatments. pnas.org
Expanding Preclinical Investigations into Broader Therapeutic Areas
The therapeutic applications of SQS inhibitors may go beyond their initial focus on cardiovascular diseases. patsnap.comresearchgate.net Preclinical research has already indicated their potential value in oncology and infectious diseases, such as Chagas disease. mdpi.comresearchgate.netnih.gov Future work should broaden these inquiries into other fields where cholesterol metabolism is a factor, including neurodegenerative and inflammatory conditions. researchgate.netresearchgate.net For example, because altered cholesterol balance has been linked to Alzheimer's disease, SQS inhibition could be a potential strategy to alter the course of the disease. researchgate.net Thorough preclinical trials in appropriate animal models are essential to confirm these new therapeutic ideas and lay the groundwork for subsequent clinical trials. medrxiv.org
Q & A
Q. Methodological Answer
- Dose-Response Analysis : Fit data to a sigmoidal curve (Hill equation) using nonlinear regression. Report EC50 and Hill coefficient.
- Multiple Comparisons : Apply Tukey’s HSD or Bonferroni correction for post-hoc analyses.
- Longitudinal Data : Use mixed-effects models to account for repeated measurements (e.g., weekly lipid profiles in mice).
Visualization : Include scatterplots with confidence intervals and tabulate raw data (e.g., squalene concentrations at 0.3 μmol/cm³ vs. controls) for transparency () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
